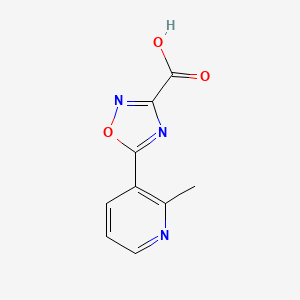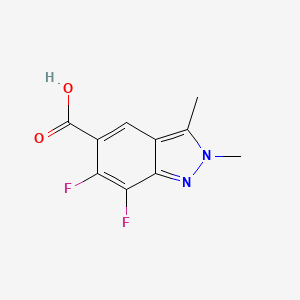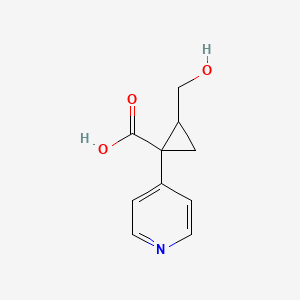![molecular formula C9H19N3O B13320919 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one is a synthetic organic compound with a molecular formula of C9H19N3O This compound is characterized by the presence of an amino group, a dimethylaminoethyl side chain, and a piperidin-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one typically involves the reaction of piperidin-2-one with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization, distillation, or chromatography. The use of automated systems and advanced process control technologies ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino and dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-[2-(diethylamino)ethyl]piperidin-2-one
- 3-Amino-1-[2-(methylamino)ethyl]piperidin-2-one
- 3-Amino-1-[2-(ethylamino)ethyl]piperidin-2-one
Uniqueness
3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
3-amino-1-[2-(dimethylamino)ethyl]piperidin-2-one |
InChI |
InChI=1S/C9H19N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h8H,3-7,10H2,1-2H3 |
Clave InChI |
RBDAFFDAVKQVGA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CCCC(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B13320838.png)
![tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13320844.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320850.png)
![3-methyl-1-(2-methylphenyl)-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13320852.png)
![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
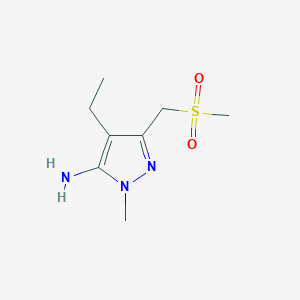


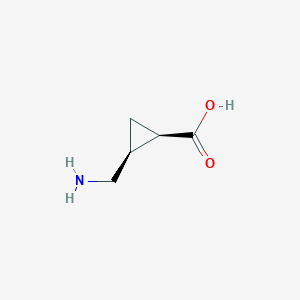
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
